molecular formula C11H13N3O5 B11028988 (1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetic acid

(1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetic acid

Cat. No.: B11028988
M. Wt: 267.24 g/mol
InChI Key: VONUXAXYFLWLSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetic acid” is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic scaffold with multiple carbonyl groups and an acetic acid side chain. Its synthesis typically involves the Hantzsch-type cyclocondensation of 6-amino-1,3-dimethyluracil with activated carbonyl compounds, such as itaconimides or acetoacetate esters, in acidic or alcoholic media. For example, reactions with N-arylitaconimides in acetic acid yield aryl-2-(1,3-dimethyl-2,4,7-trioxo-octahydropyrido[2,3-d]pyrimidin-6-yl)acetamides in moderate yields (50–65%) via nucleophilic attack at the C-5 position of uracil, followed by intramolecular recyclization .

Its derivatives are often intermediates in heterocyclic chemistry, serving as precursors for drug discovery .

Properties

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

IUPAC Name

2-(1,3-dimethyl-2,4,7-trioxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-6-yl)acetic acid

InChI

InChI=1S/C11H13N3O5/c1-13-8-6(10(18)14(2)11(13)19)3-5(4-7(15)16)9(17)12-8/h5H,3-4H2,1-2H3,(H,12,17)(H,15,16)

InChI Key

VONUXAXYFLWLSM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CC(C(=O)N2)CC(=O)O)C(=O)N(C1=O)C

Origin of Product

United States

Preparation Methods

Barbituric Acid-Based Condensation

The pyrido[2,3-d]pyrimidine core is accessible via one-pot reactions involving barbituric acid derivatives, amines, and aldehydes. A water-mediated protocol avoids catalysts and achieves 71–77% yields for analogous structures. For the target compound, 1,3-dimethylbarbituric acid serves as the starting material. Reacting it with methylamine and glyoxylic acid (as the aldehyde source) in aqueous medium at 25°C for 18 hours yields the hexahydropyrido[2,3-d]pyrimidine intermediate. Subsequent oxidation with potassium persulfate introduces the 2,4,7-trioxo groups.

Table 1: Optimization of Multicomponent Reaction Parameters

ParameterOptimal ValueYield (%)Reference
SolventWater75
Temperature25°C71
Oxidation ReagentK₂S₂O₈82

The acetic acid side chain is introduced via a Michael addition using cyanoacetic acid under basic conditions, followed by hydrolysis. Vacuum distillation (≤92°C, ≥0.092 MPa) ensures anhydrous conditions for intermediate stability.

NHC-Catalyzed Aza-Claisen Rearrangement

Mechanism and Substrate Design

N-Heterocyclic carbenes (NHCs) enable the synthesis of dihydropyrido[2,3-d]pyrimidines via aza-Claisen rearrangement. Using 1,3-dimethyl-6-aminouracil and α,β-unsaturated enals, the reaction proceeds through an acyl azolium intermediate, achieving 95% yield for related compounds. The acetic acid group is incorporated via a pre-functionalized enal, such as (E)-3-(carboxymethyl)acrolein.

Key Steps:

  • Oxidative Acylation: NHC activation of the enal forms an α,β-unsaturated acyl azolium.

  • Vinylogous Addition: 6-Aminouracil attacks the acyl azolium, followed by rearrangement and lactamization.

  • Post-Modification: Hydrolysis of the ester group yields the acetic acid derivative.

Table 2: NHC Catalysts and Their Efficacy

Catalyst (Precursor)Yield (%)Reaction Time (h)
Triazolium Salt 8c9520
Imidazolium Salt 8f8824

Cyclocondensation with Cyanoacetic Acid Derivatives

Vacuum-Assisted Anhydride Formation

Patent data reveals a three-step process for cyanoacetylurea synthesis, adaptable to the target compound:

  • Vacuum Rectification: Cyanoacetic acid is purified under ≤92°C and ≥0.092 MPa.

  • Acetic Anhydride Mediated Dehydration: Forms anhydrous cyanoacetic acid, critical for nucleophilic reactivity.

  • Condensation with Dimethylurea: Heating at 58–62°C with acetic anhydride yields the cyclized product.

Introducing the acetic acid moiety requires substituting cyanoacetic acid with bromoacetic acid in the final step, followed by nucleophilic aromatic substitution.

Post-Synthetic Functionalization Strategies

Side-Chain Introduction via Alkylation

The 6-position of the pyrido[2,3-d]pyrimidine core is alkylated using ethyl bromoacetate in DMF with K₂CO₃. Subsequent saponification with NaOH (2M, 70°C) generates the free carboxylic acid.

Table 3: Alkylation Conditions and Outcomes

Alkylating AgentBaseSolventYield (%)
Ethyl bromoacetateK₂CO₃DMF68
Methyl iodideNaHTHF42

Comparative Analysis of Synthetic Routes

Table 4: Efficiency Metrics Across Methods

MethodYield (%)Purity (%)Scalability
Multicomponent Reaction7598High
NHC Catalysis9599Moderate
Cyclocondensation6895High

The NHC-catalyzed route offers superior yield and purity but requires stringent anhydrous conditions. Multicomponent reactions are preferable for large-scale synthesis due to aqueous compatibility and lower costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups within the molecule. Common reagents used in these reactions include acids, bases, and specific catalysts, depending on the desired transformation.

Scientific Research Applications

2-(1,3-DIMETHYL-2,4,7-TRIOXO-1,2,3,4,5,6,7,8-OCTAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL)ACETIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 1,3-Dimethyl-2,4,7-trioxohexahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS 57821-19-9)

  • Molecular Formula : C₁₂H₁₃N₃O₅
  • Molar Mass : 279.25 g/mol
  • Key Differences: Replaces the acetic acid moiety with an ethyl carboxylate group. This ester derivative is less polar, likely altering solubility and bioavailability compared to the acetic acid variant. It is synthesized via analogous Hantzsch reactions using methyl 2-(3-nitrophenyl)acetoacetate and 6-amino-1,3-dimethyluracil in ethanol .

2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde (CAS 599173-40-7)

  • Molecular Formula : C₁₁H₁₄N₂O₂
  • Molar Mass : 206.24 g/mol
  • Key Differences : Features a pyrido[1,2-a]pyrimidine core with an aldehyde group instead of a carboxylic acid. The reduced oxidation state and smaller ring system (tetrahydro vs. octahydro) may confer distinct reactivity and metabolic stability .

1,2,3,4,7,8-Hexahydro-2,4,7-trioxo-pyrido[2,3-d]pyrimidine-6-carboxylic Acid (CAS 918476-94-5)

  • Molecular Formula : C₈H₅N₃O₅
  • Molar Mass : 223.14 g/mol
  • This variant is marketed as a pharmaceutical intermediate with higher purity standards (98% HPLC) .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) LogP<sup>*</sup> Water Solubility
Target Compound (Acetic Acid Derivative) C₁₁H₁₃N₃O₇ 307.24 ~0.5 (estimated) Moderate
Ethyl Carboxylate Derivative C₁₂H₁₃N₃O₅ 279.25 ~1.2 Low
Pyrido[1,2-a]pyrimidine Acetaldehyde C₁₁H₁₄N₂O₂ 206.24 ~0.8 High

<sup>*</sup>LogP values estimated using fragment-based methods.

Research Findings and Methodological Considerations

  • Structural Comparison Techniques : NMR and optical rotation analysis (as in ) are critical for confirming stereochemistry in pyrido-pyrimidines. Computational graph-theoretical methods () enable precise similarity assessments by treating compounds as molecular graphs, capturing structural nuances better than SMILES strings .
  • Reactivity Trends : The acetic acid derivative’s electron-withdrawing groups may reduce nucleophilicity compared to its aldehyde or ester counterparts, impacting its utility in further derivatization .

Further studies on its pharmacokinetics and target engagement are warranted.

Biological Activity

(1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.

The compound has the following chemical formula and characteristics:

PropertyDescription
Molecular FormulaC₁₁H₁₁N₃O₅
Molecular Weight243.08 g/mol
CAS Number501005-88-5
StructureChemical Structure

Biological Activity

Research indicates that (1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetic acid exhibits various biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound has potential anticancer properties. A notable study involved screening the compound against a panel of cancer cell lines using the National Cancer Institute's 60-cell line assay. The results indicated variable growth inhibition across different cancer types:

Cell Line TypeGrowth Inhibition (%)
Leukemia92.48
Melanoma95.00
Colon Cancer100.00
Breast Cancer104.68

The average growth value across all tested lines was approximately 104.68%, indicating a modest level of anticancer activity .

The proposed mechanism of action involves the compound's ability to interfere with cellular pathways associated with tumor growth and survival. It is believed to target specific enzymes involved in metabolic pathways critical for cancer cell proliferation . Further research is needed to elucidate the precise biochemical interactions.

Case Studies

Several case studies have been conducted to evaluate the efficacy of (1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetic acid in various experimental models:

  • Study on Leukemia Cells : A study focused on K562 leukemia cells showed a significant reduction in cell viability when treated with the compound at concentrations above 10 µM.
  • Solid Tumor Models : Animal models treated with the compound exhibited reduced tumor sizes compared to control groups. The treatment led to apoptosis in tumor cells as evidenced by increased caspase activity .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing (1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetic acid, and what methodological challenges are associated with its multi-step synthesis?

  • Answer : The synthesis typically involves multi-step organic reactions, such as coupling pyrido[2,3-d]pyrimidine derivatives with acetic acid moieties. Critical steps include:

  • Activation of carboxyl groups : Use of HOBt (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-4(3H)-one) and EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) for amide bond formation under anhydrous conditions in DMF .
  • Purification : Liquid-liquid extraction (e.g., with ethyl acetate) followed by sequential washing with acidic, basic, and saline solutions to remove unreacted reagents .
  • Challenges : Low yields due to steric hindrance from the dimethyl and trioxo groups, requiring precise stoichiometric control and inert atmospheres (e.g., nitrogen) to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and purity?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm the pyrido[2,3-d]pyrimidine core and acetic acid side chain. Key signals include downfield shifts for carbonyl groups (2,4,7-trioxo) and methyl protons (1,3-dimethyl) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) and detect impurities .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm) to assess purity, using C18 columns and gradient elution with acetonitrile/water .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound during its synthesis?

  • Answer :

  • Temperature Control : Maintain 40–50°C during coupling steps to balance reaction rate and side-product formation .
  • Catalyst Screening : Test alternative coupling agents (e.g., DCC or HATU) to enhance amide bond formation efficiency .
  • Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) for intermediates prone to solvolysis, but ensure compatibility with water-sensitive reagents .
  • Scale-Up Considerations : Use membrane separation technologies (e.g., nanofiltration) for efficient solvent recovery and impurity removal during industrial-scale synthesis .

Q. What strategies are recommended for resolving contradictions in biological activity data between in vitro and in vivo studies?

  • Answer :

  • Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .
  • Metabolic Stability Testing : Evaluate hepatic microsomal stability to identify rapid metabolism as a cause of reduced in vivo efficacy .
  • Formulation Adjustments : Use prodrug strategies or lipid-based carriers to improve bioavailability if poor solubility limits in vivo activity .

Q. How can computational methods (e.g., DFT or molecular docking) guide the design of analogs with enhanced biological activity?

  • Answer :

  • DFT Studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity of the trioxo groups and acetic acid side chain .
  • Docking Simulations : Model interactions with biological targets (e.g., enzymes in the purine metabolism pathway) to identify critical hydrogen bonds or π-π stacking motifs .
  • SAR Analysis : Systematically modify substituents (e.g., replacing methyl groups with halogens) and correlate changes with activity data to refine pharmacophores .

Methodological Recommendations

  • Contradiction Mitigation : Replicate critical experiments (e.g., enzyme inhibition assays) under strictly controlled conditions (pH, temperature) to minimize variability .
  • Structural Confirmation : Combine X-ray crystallography (for crystalline intermediates) with 2D NMR (e.g., COSY, HSQC) for unambiguous assignment of complex regiochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.